(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride
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Overview
Description
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is a chemical compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and an amino-acetic acid moiety
Mechanism of Action
Target of Action
The primary target of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is the GABA A receptor . This receptor plays a crucial role in inhibitory neurotransmission in the central nervous system. The compound’s interaction with the GABA A receptor indicates an inhibitory effect on the target .
Mode of Action
This compound interacts with its target, the GABA A receptor, in two places: the benzamidine site of subsite 1 and subsite 3 of the ECD interface . This interaction results in changes to the receptor’s function, leading to an inhibitory effect.
Biochemical Pathways
The compound affects the GABAergic pathway, which is responsible for inhibitory neurotransmission in the central nervous system. By interacting with the GABA A receptor, it influences the function of this pathway and its downstream effects .
Result of Action
The result of the compound’s action is primarily seen in its neurotropic effects. It has been found to have an anticonvulsant effect of antagonism with corazole . Some compounds in this class also exhibit anxiolytic and behavior activating effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product . The nature of functional groups, electronic and steric effects also affect the possibility of the Dimroth rearrangement and its course .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the initial formation of the thieno[2,3-d]pyrimidine core, followed by the introduction of dimethyl groups at the 5 and 6 positions. The amino-acetic acid moiety is then attached through a series of substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. industrial methods often employ continuous flow reactors and automated systems to enhance efficiency and scalability. The use of robust catalysts and optimized reaction conditions ensures consistent quality and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the thieno[2,3-d]pyrimidine core.
Reduction: Used to reduce specific functional groups, altering the compound’s reactivity.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to create derivatives
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
Chemistry
In chemistry, (5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
Biologically, this compound has shown potential as an inhibitor of specific enzymes and receptors. It is being studied for its effects on cellular pathways and its potential as a therapeutic agent .
Medicine
In medicine, this compound is explored for its potential to treat various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a promising candidate for drug development .
Industry
Industrially, this compound is used in the synthesis of advanced materials and as a catalyst in certain chemical processes. Its stability and reactivity make it valuable in manufacturing high-performance products .
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamine: Shares the thieno[2,3-d]pyrimidine core but lacks the amino-acetic acid moiety
Thieno[2,3-d]pyrimidine derivatives: Various derivatives with different substituents on the core structure
Uniqueness
(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride is unique due to its specific substitution pattern and the presence of the amino-acetic acid moiety.
Properties
IUPAC Name |
2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15;/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIVLCIERIESOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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